5-(aminomethylidene)-1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-(AMINOMETHYLENE)-1,3-DIPHENETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by its unique structure, which includes a pyrimidine ring substituted with aminomethylene and diphenethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(AMINOMETHYLENE)-1,3-DIPHENETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring. Subsequent substitutions and modifications introduce the aminomethylene and diphenethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and output. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(AMINOMETHYLENE)-1,3-DIPHENETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can lead to a variety of substituted pyrimidines with different functional groups .
Scientific Research Applications
5-(AMINOMETHYLENE)-1,3-DIPHENETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 5-(AMINOMETHYLENE)-1,3-DIPHENETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, altering their function and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs .
Comparison with Similar Compounds
Similar Compounds
1,3-DIPHENETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Lacks the aminomethylene group, resulting in different reactivity and applications.
5-(METHYLENE)-1,3-DIPHENETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Similar structure but with a methylene group instead of aminomethylene, leading to variations in chemical behavior.
5-(AMINOMETHYLENE)-1,3-DIPHENYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Contains phenyl groups instead of phenethyl, affecting its physical and chemical properties.
Uniqueness
The uniqueness of 5-(AMINOMETHYLENE)-1,3-DIPHENETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both aminomethylene and diphenethyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
6-hydroxy-5-methanimidoyl-1,3-bis(2-phenylethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H21N3O3/c22-15-18-19(25)23(13-11-16-7-3-1-4-8-16)21(27)24(20(18)26)14-12-17-9-5-2-6-10-17/h1-10,15,22,25H,11-14H2 |
InChI Key |
ZNBKUWNVBIYNEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(C(=O)N(C2=O)CCC3=CC=CC=C3)C=N)O |
Origin of Product |
United States |
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